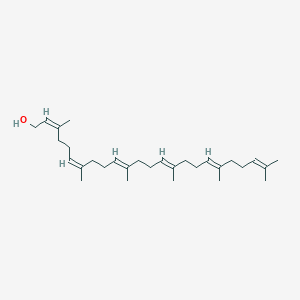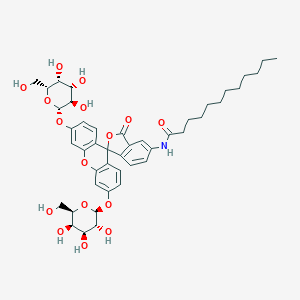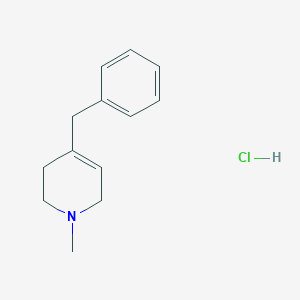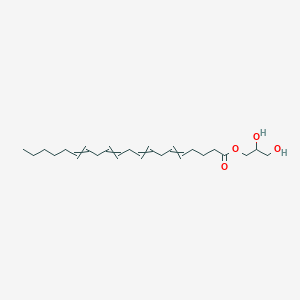
Hpmpc3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hpmpc3A is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a synthetic analog of adenosine, a nucleoside that plays an important role in many physiological processes. Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
Hpmpc3A exerts its effects through a variety of mechanisms, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has been found to interact with a range of cellular targets, including adenosine receptors, nucleotide transporters, and enzymes involved in nucleotide metabolism.
Effets Biochimiques Et Physiologiques
Hpmpc3A has been found to exhibit a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of immune responses, and the induction of apoptosis in tumor cells. It has also been found to enhance the delivery of therapeutic genes to target cells, making it a promising candidate for gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Hpmpc3A has several advantages for use in lab experiments, including its ability to inhibit viral replication and induce apoptosis in tumor cells. However, it also has limitations, including its potential toxicity and the need for further investigation into its safety and efficacy.
Orientations Futures
There are several future directions for research on Hpmpc3A, including the development of new drugs and therapies based on its antiviral, antitumor, and immunomodulatory properties. Further investigation is also needed to determine its safety and efficacy, as well as its potential use in gene therapy. Additionally, research is needed to explore the potential applications of Hpmpc3A in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
Hpmpc3A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Hpmpc3A is through chemical synthesis, which involves the conversion of adenosine to Hpmpc3A using a series of chemical reactions.
Applications De Recherche Scientifique
Hpmpc3A has been widely studied in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties, making it a promising candidate for the development of new drugs and therapies. Hpmpc3A has also been studied for its potential use in gene therapy, as it has been found to enhance the delivery of therapeutic genes to target cells.
Propriétés
Numéro CAS |
137427-72-6 |
|---|---|
Nom du produit |
Hpmpc3A |
Formule moléculaire |
C10H13N4O4P |
Poids moléculaire |
284.21 g/mol |
Nom IUPAC |
1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1 |
Clé InChI |
CMBAJRSJOGKAIX-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
SMILES canonique |
C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |
Synonymes |
3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPc3A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




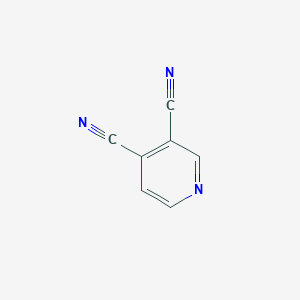

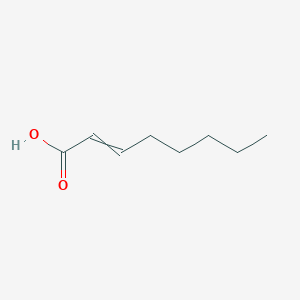

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)


